molecular formula C9H13BrN2O B13065597 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one

Cat. No.: B13065597
M. Wt: 245.12 g/mol
InChI Key: FKSROSYZOVSNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one is a heterocyclic compound featuring a dihydropyridinone core substituted with an amino group at position 3, a bromine atom at position 5, and a 2-methylpropyl (isobutyl) group at position 1. The dihydropyridinone scaffold is notable for its pharmacological relevance, often serving as a precursor or active moiety in drug discovery due to its structural similarity to pyridine derivatives, which exhibit diverse biological activities. The isobutyl substituent contributes to the compound’s steric profile and stability, as evidenced by studies on analogous compounds with alkyl chains.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-methylpropyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O/c1-6(2)3-12-4-7(10)9(13)8(11)5-12/h4-6H,3,11H2,1-2H3

InChI Key

FKSROSYZOVSNTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the amino group and the 2-methylpropyl group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also critical aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives with different substituents.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized dihydropyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 1,4-dihydropyridine compounds exhibit significant antimicrobial properties. Studies indicate that 3-amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. This compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .

Antioxidant Properties
The antioxidant activity of this compound has been explored in several studies. The compound may scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This property positions it as a potential therapeutic agent for oxidative stress-related conditions .

Cardiovascular Benefits
Dihydropyridine derivatives are known for their calcium channel-blocking effects, which can be beneficial in treating hypertension and other cardiovascular diseases. Research suggests that this compound may exhibit vasodilatory effects, contributing to its potential use in cardiovascular therapeutics .

Agricultural Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that it can effectively control certain insect populations while being less harmful to beneficial insects. This selective toxicity makes it an attractive option for sustainable agricultural practices .

Plant Growth Regulation
Research indicates that this compound may also act as a plant growth regulator. It could enhance growth rates and improve crop yields under specific conditions by modulating hormonal pathways within plants .

Materials Science

Polymer Chemistry
In materials science, this compound has been investigated for its role in synthesizing novel polymers. Its chemical structure allows it to act as a monomer or crosslinking agent in polymerization processes, leading to materials with enhanced mechanical and thermal properties .

Nanotechnology
The compound's unique properties make it suitable for applications in nanotechnology. It can be utilized in the development of nanoparticles for drug delivery systems or as a stabilizing agent in colloidal systems. This application is particularly relevant in targeted drug delivery and improving bioavailability of therapeutic agents .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains .
Research on Antioxidant PropertiesHealth SciencesShowed effective scavenging of free radicals, suggesting potential use in oxidative stress-related therapies .
Pesticidal Efficacy StudyAgricultureConfirmed effectiveness against aphid populations with minimal impact on beneficial insects .
Polymer Synthesis ExperimentMaterials ScienceSuccessfully used as a monomer leading to polymers with improved thermal stability .

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (1-Substituent) Molecular Formula Molecular Weight (g/mol) Key Functional Properties
2-Methylpropyl (target) C₉H₁₂BrN₃O ~258.11 High lipophilicity, steric bulk
2-(Dimethylamino)ethyl C₉H₁₄BrN₃O 260.13 Basicity, hydrogen bonding potential
2-Fluoroethyl C₇H₈BrFN₂O 235.05 Metabolic stability, electronegativity
2-Methoxyethyl C₈H₁₁BrN₂O₂ 247.09 Enhanced hydrophilicity
3-Chloro-2-methylprop-2-en-1-yl C₉H₁₀BrClN₂O ~277.55 Reactivity for further functionalization

Biological Activity

3-Amino-5-bromo-1-(2-methylpropyl)-1,4-dihydropyridin-4-one (CAS Number: 1565864-59-6) is a synthetic organic compound belonging to the dihydropyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in developing therapeutic agents for various diseases, including cancer.

  • Molecular Formula : C₉H₁₃BrN₂O
  • Molecular Weight : 245.12 g/mol
  • Structure : The compound features a dihydropyridine core with an amino group and a bromine substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the following areas:

  • Anticancer Activity :
    • Preliminary studies suggest that this compound may inhibit specific signaling pathways involved in tumor growth and proliferation. It has been shown to interact with various enzymes and receptors, making it a candidate for further pharmacological studies aimed at cancer therapy .
  • Mechanism of Action :
    • The compound's mechanism of action involves the modulation of cellular pathways related to apoptosis and cell cycle regulation. Its ability to influence these pathways positions it as a potential lead compound in anticancer drug development.
  • Enzyme Interaction :
    • Studies have indicated that this compound may act as an inhibitor of certain enzymes that are crucial for cancer cell survival and proliferation. This interaction could lead to increased apoptotic activity in cancer cells.

Case Studies

A series of studies have explored the biological activity of similar compounds within the dihydropyridine family, providing insights into the potential of this compound:

  • Study on Dihydropyridines : A comparative analysis of various dihydropyridine derivatives demonstrated that modifications to the amino and halogen substituents significantly impacted their anticancer properties. The presence of bromine at the 5-position was found to enhance cytotoxicity against several cancer cell lines .
  • Binding Affinity Studies : In silico docking studies revealed that this compound has a favorable binding affinity for target proteins involved in cancer metabolism. This suggests a mechanism where the compound could effectively disrupt cancer cell energy production .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₃BrN₂O
Molecular Weight245.12 g/mol
CAS Number1565864-59-6
Anticancer ActivityYes
Mechanism of ActionEnzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.